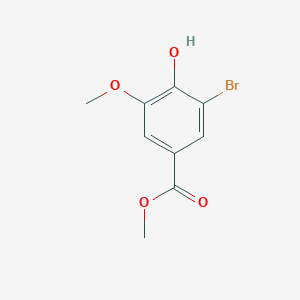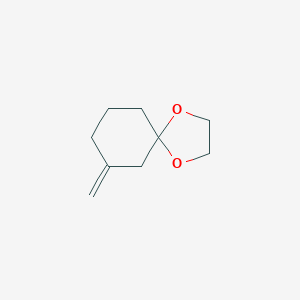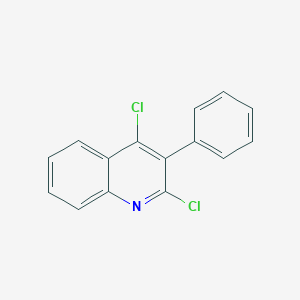
2,4-Dichloro-3-phenylquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloroquinoline derivatives, including those structurally related to 2,4-Dichloro-3-phenylquinoline, often involves reactions such as Michael addition or cyclocondensation. For example, novel chloroquinoline derivatives have been synthesized and their structures elucidated through techniques like FT-IR, NMR, Mass spectra, and X-ray diffraction. These methods underscore the compound's complex synthesis routes and the importance of precise analytical techniques in confirming the structures of such synthesized compounds (Murugavel et al., 2017).
Molecular Structure Analysis
Studies on molecular structure often employ computational and spectroscopic methods to understand the geometry, electronic, and vibrational characteristics of the compound. Density Functional Theory (DFT) calculations, for instance, have been utilized to investigate molecular geometry and other properties, revealing insights into the molecule's stability, reactivity, and interaction potentials (Fatma et al., 2017).
Chemical Reactions and Properties
Chemical properties of chloroquinoline derivatives can include a broad range of reactions, owing to the active sites on the molecule. For example, the reaction of 2-amino-N'-arylbenzamidines with specific reagents can lead to the formation of quinazoline derivatives, showcasing the compound's reactivity towards nucleophilic addition reactions (Mirallai et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including melting points, boiling points, solubility, and crystal structure, are fundamental for their application in various fields. X-ray crystallography, for example, provides detailed insight into the crystal packing and molecular interactions within the solid state, which can affect the material's properties and applications (Mandal & Patel, 2018).
Aplicaciones Científicas De Investigación
Synthetic Tool for Novel Compounds : 2-chloro-3-formylquinoline, closely related to 2,4-Dichloro-3-phenylquinoline, serves as a versatile and efficient synthetic tool. It's used for synthesising novel compounds like 3-aminoisooxazolo[5,4-b]quinoline, and 3-hydroxyfuro[2,3-d]theino[2,3-b]quinoline-2-carbox (Srivastava, Neelima, & Bhaduri, 1987).
Cytostatic Properties in Cancer Treatment : Chloro and dichloro derivatives of 2-phenyl-3-hydroxyquinolin-4(1H)-ones, which are structurally related to 2,4-Dichloro-3-phenylquinoline, exhibit promising cytostatic properties against various cancer cells (Hradil et al., 2004).
Potential as Antitumor Agents : Phenylquinoline-8-carboxamides show potential as antitumor agents. Specifically, the 2-phenyl derivative demonstrates broad-spectrum activity in leukemia and solid-tumor assays (Atwell et al., 1988).
Sensing and Detection Applications : 2-Phenylquinoline (PhQ) can be used as a fluorescent pH sensor. It selectively detects 2,4,6-trinitrophenol (TNP) in water due to its aggregation-induced emission enhancement properties and reversible fluorescence switching in acidic and basic media (Maity et al., 2018).
Antibacterial Activity : 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives show promising antibacterial activity against Gram-negative and Gram-positive bacteria (Alagumuthu & Arumugam, 2017).
Antidepressant Potential : 2-substituted 4-phenylquinolines show potential antidepressant activity. Compounds with three atoms separating the terminal nitrogen from the quinoline ring are more active than those with four atoms (Alhaider, Abdelkader, & Lien, 1985).
Pharmaceutical Stability : The new pharmaceutical substance 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3)-one is stable to UV radiation, elevated temperatures, and oxidants, but unstable to hydrolysis in acidic and alkaline environments (Gendugov et al., 2021).
Anticancer Agents : Novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines show excellent anticancer activity, comparable to erlotinib, suggesting potential for further development as targeted therapies (Chauhan et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-3-phenylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-14-11-8-4-5-9-12(11)18-15(17)13(14)10-6-2-1-3-7-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFBGQFLYLZASL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353016 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3-phenylquinoline | |
CAS RN |
108832-15-1 | |
| Record name | 2,4-dichloro-3-phenylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30353016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



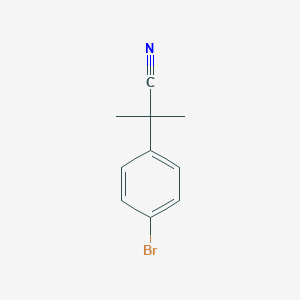
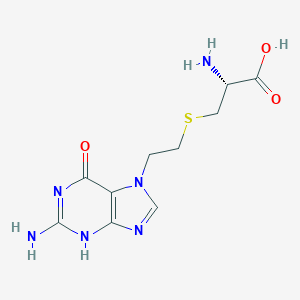
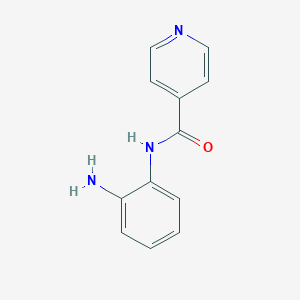
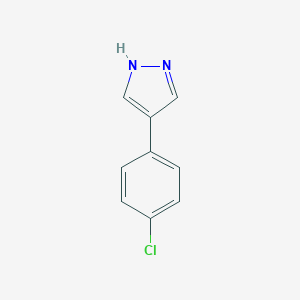
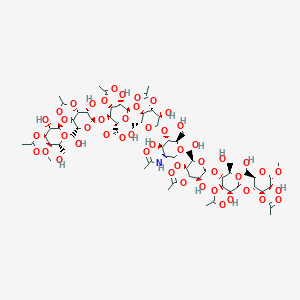
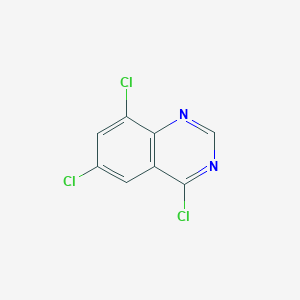
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B25339.png)
![9,10-Anthracenedione, 1,4-bis[(2-methylpropyl)amino]-](/img/structure/B25340.png)
